molecular formula C11H15NS2 B12189628 1,3-DITHIOLANE, 2-(p-(DIMETHYLAMINO)PHENYL)- CAS No. 31362-12-6

1,3-DITHIOLANE, 2-(p-(DIMETHYLAMINO)PHENYL)-

Cat. No.: B12189628
CAS No.: 31362-12-6
M. Wt: 225.4 g/mol
InChI Key: ILIUITZNOPFHKC-UHFFFAOYSA-N
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Description

1,3-Dithiolane, 2-(p-(dimethylamino)phenyl)-, is a sulfur-containing heterocyclic compound characterized by a five-membered 1,3-dithiolane ring substituted at the 2-position with a para-dimethylaminophenyl group.

However, the unique presence of the 1,3-dithiolane ring in this compound distinguishes it from other dimethylamino-substituted derivatives, as the sulfur atoms may enhance redox activity or metal-binding properties.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

31362-12-6

Molecular Formula

C11H15NS2

Molecular Weight

225.4 g/mol

IUPAC Name

4-(1,3-dithiolan-2-yl)-N,N-dimethylaniline

InChI

InChI=1S/C11H15NS2/c1-12(2)10-5-3-9(4-6-10)11-13-7-8-14-11/h3-6,11H,7-8H2,1-2H3

InChI Key

ILIUITZNOPFHKC-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC=C(C=C1)C2SCCS2

Origin of Product

United States

Preparation Methods

Key Steps:

  • Synthesis of p-Dimethylaminobenzaldehyde :

    • Prepared via oxidation or formylation of p-dimethylaminobenzyl alcohol, or through nitroso-amine reduction.

    • Example: Reaction of p-nitrosodimethylaniline hydrochloride with reducing agents under controlled conditions.

  • Thioacetalization :

    • React p-dimethylaminobenzaldehyde with 1,2-ethanedithiol in the presence of an acid catalyst (e.g., HCl, H2SO4, or HClO4).

    • The reaction proceeds via nucleophilic attack of the thiol groups on the aldehyde, forming the 1,3-dithiolane ring.

Detailed Preparation Methods

Thioacetalization of p-Dimethylaminobenzaldehyde

Reagents and Conditions :

ComponentRoleExample Source
p-DimethylaminobenzaldehydeAldehyde substrate
1,2-EthanedithiolThiolating agent
Acid CatalystProtonates carbonyl, facilitates
SolventPolar aprotic (DCM, THF)

Procedure :

  • Step 1: Activation of Aldehyde

    • Dissolve p-dimethylaminobenzaldehyde in dichloromethane (DCM) or tetrahydrofuran (THF) under dry conditions.

    • Add 1,2-ethanedithiol (1.2–1.5 equivalents) and an acid catalyst (e.g., HCl gas or HClO4-SiO2).

  • Step 2: Reaction and Workup

    • Stir the mixture at room temperature or under reflux (40–80°C) for 2–24 hours, depending on reactivity.

    • Monitor reaction progress via TLC or NMR.

    • Quench the reaction with saturated NaHCO3, extract with DCM, and purify via column chromatography (SiO2, EtOAc/PE).

Example Yields :
While direct data for this compound are unavailable, analogous reactions yield 50–90% based on aldehyde reactivity.

Reaction Optimization and Challenges

Solvent and Acid Selection

ParameterImpact on ReactionOptimal Choice
Solvent Affects solubility and reaction rateDCM or THF (polar aprotic)
Acid Protonates aldehyde, drives equilibriumHCl (gas) or HClO4-SiO2

Notes :

  • HCl is preferred for milder conditions, minimizing side reactions.

  • HClO4-SiO2 enhances reaction efficiency but requires careful handling.

Temperature and Time

ConditionEffectRecommendation
Low Temperature Slows reaction, reduces side products0–25°C
High Temperature Accelerates reaction, may degrade aldehyde≤80°C

Stability Considerations

  • p-Dimethylaminobenzaldehyde is light-sensitive and prone to oxidation. Use fresh reagent and store under inert gas.

  • 1,3-DITHIOLANE derivatives are stable under neutral conditions but may undergo acid-catalyzed ring-opening.

Data Tables: Hypothetical Reaction Conditions

Table 1: Optimized Conditions for Thioacetalization

EntrySolventAcid CatalystTemperature (°C)Time (h)Yield (%)
1DCMHCl (gas)251270–80
2THFHClO4-SiO240685–90
3EtOAcH2SO460460–65

Note: Yields are extrapolated from analogous reactions .

Chemical Reactions Analysis

Types of Reactions

1,3-Dithiolanes undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of 1,3-dithiolanes can yield sulfoxides or sulfones, while reduction can regenerate the original carbonyl compounds .

Scientific Research Applications

Synthesis Overview

  • Starting Materials : Carbonyl compounds (aldehydes or ketones) and dithiols.
  • Reaction Conditions : Acidic or basic conditions can be employed to facilitate the thioacetalization process.
  • Yield : High yields are typically achieved with optimized reaction conditions.

Medicinal Chemistry

1,3-Dithiolane derivatives have shown promise as potential bioisosteres in drug design. For instance, bicyclo[1.1.1]pentanes derived from 2-aryl-1,3-dithianes have been studied for their ability to mimic aromatic rings while providing enhanced biological activity. These compounds can be readily transformed into valuable pharmacophores, demonstrating their utility in developing new therapeutic agents for diseases such as hepatitis C .

Case Study: Bioisosteric Replacement

  • Compound : Ledipasvir (GS-5885)
  • Application : Treatment of hepatitis C.
  • Outcome : Bicyclo[1.1.1]pentane derivatives exhibited comparable efficacy to traditional aromatic structures.

Photoprotection in Cosmetics

Dithiolane compounds have been employed in cosmetic formulations aimed at protecting the skin from oxidative stress induced by UV radiation. These compounds reinforce the natural antioxidant defenses of the skin by preserving glutathione levels, which are crucial for cellular protection against UV-induced damage .

Case Study: Skin Protection Formulation

  • Active Ingredient : 5-(1,2-dithiolan-3-yl)-N-[3-(trimethylsilyl)propyl]pentanamide.
  • Application : Cosmetic formulation for UV protection.
  • Results : Enhanced skin protection against oxidative stress and improved antioxidant levels.

Polymer Science

The unique reactivity of 1,3-dithiolanes allows them to be utilized in polymer synthesis and modification. Their ability to form dynamic covalent bonds makes them suitable for creating responsive materials that can change properties upon environmental stimuli .

Case Study: Functional Polymer Networks

  • Application : Development of responsive polymer networks using dithiolane-based linkers.
  • Outcome : Improved material properties and functionality in response to external stimuli.

Data Tables

Application AreaCompound UsedKey Findings
Medicinal ChemistryBicyclo[1.1.1]pentane derivativesComparable efficacy to aromatic structures
Cosmetic FormulationsDithiolane derivatives (e.g., 5-(1,2-dithiolan-3-yl))Enhanced skin antioxidant protection
Polymer ScienceFunctional polymers with dithiolane linkersResponsive properties under environmental stimuli

Mechanism of Action

The mechanism of action of 1,3-dithiolane, 2-(p-(dimethylamino)phenyl)- involves its ability to form stable complexes with metal ions and other electrophiles. This property allows it to act as a catalyst or a ligand in various chemical reactions. The molecular targets and pathways involved include interactions with sulfur-containing enzymes and proteins, which can lead to modulation of their activity .

Comparison with Similar Compounds

Key Comparative Insights:

Structural Differences: The target compound’s 1,3-dithiolane ring contrasts with the tellurium-chloride core in and the pyridinium iodide system in . Sulfur’s lower electronegativity compared to tellurium may reduce redox activity but improve biocompatibility. Substituent Position: The para-substituted dimethylamino group in the target compound and enables extended conjugation, whereas ortho-substituted analogs like exhibit steric hindrance, altering reactivity .

Toxicity Profiles: The tellurium compound demonstrates high toxicity (LD₅₀ = 250 mg/kg, intraperitoneal) and hazardous decomposition products, limiting its utility compared to sulfur-based or organic analogs. Pyridinium derivatives like pose irritant risks but are widely used in bioimaging due to their fluorescent properties, whereas phenolic analogs (e.g., ) exhibit lower acute toxicity .

Functional Applications: Electron-Transfer Systems: The target compound’s dithiolane ring may facilitate electron transfer in catalytic or photovoltaic applications, whereas ’s styryl-pyridinium system is optimized for light absorption. Biological Activity: Phenolic derivatives () are explored for pharmacological activity, while the target compound’s sulfur ring could enhance metal-binding capacity in chelation therapy.

Biological Activity

1,3-Ditholanes are a class of sulfur-containing heterocycles that have garnered interest in medicinal chemistry due to their diverse biological activities. The compound 1,3-DITHIOLANE, 2-(p-(DIMETHYLAMINO)PHENYL)- , also known as 2-(4-dimethylaminophenyl)-1,3-dithiane , has been studied for its potential roles in enzyme inhibition and other therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C12H17NS2
  • Molecular Weight : 239.40 g/mol
  • CAS Number : 31362-12-6

The biological activity of 1,3-ditholanes often involves their interaction with various enzymes and cellular pathways. Specifically, the presence of the dimethylamino group enhances the compound's ability to act as a nucleophile, potentially facilitating its role in enzyme inhibition.

Enzyme Inhibition

Research indicates that compounds containing the dithiane moiety can inhibit critical enzymes involved in metabolic pathways. For instance, studies have shown that 1,3-dithianes can selectively inhibit thioredoxin reductase (TrxR), an enzyme implicated in cancer cell proliferation and redox balance .

Biological Activity Overview

Activity Type Description
Enzyme Inhibition Inhibits thioredoxin reductase (TrxR), affecting redox homeostasis and cancer cell growth.
Antimicrobial Activity Potential antibacterial properties due to structural similarities with known antimicrobial agents.
Cytotoxicity Exhibits cytotoxic effects on various cancer cell lines through apoptosis induction.

Case Studies and Research Findings

  • Inhibition of Thioredoxin Reductase
    • A study demonstrated that derivatives of 1,3-dithiane exhibited micromolar inhibitory activity against TrxR. The compound's effectiveness was attributed to the presence of electrophilic centers that facilitate covalent modification of the enzyme .
    • The most potent compound from this series showed an IC50 value of 5.3 ± 0.4 µM against TrxR1, indicating significant potential for therapeutic applications in cancer treatment.
  • Antimicrobial Properties
    • Another investigation highlighted the antimicrobial properties of similar dithiane derivatives against various bacterial strains. These compounds were found to disrupt bacterial cell membranes and inhibit growth effectively .
  • Cytotoxic Effects
    • Research into the cytotoxicity of 1,3-dithiolane compounds revealed their potential to induce apoptosis in cancer cells. The mechanism involves oxidative stress and disruption of mitochondrial function, leading to programmed cell death .

Structure-Activity Relationship (SAR)

The biological activity of 1,3-dithianes is closely linked to their chemical structure. The following factors are crucial:

  • Dimethylamino Group : Enhances nucleophilicity and increases interaction with target enzymes.
  • Dithiane Ring : Provides structural stability and facilitates enzyme binding.
  • Substituents on Aromatic Rings : Influence lipophilicity and bioavailability, affecting overall efficacy.

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